molecular formula C8H12N2 B1592338 1-(Pyridin-3-yl)propan-1-amine CAS No. 60289-67-0

1-(Pyridin-3-yl)propan-1-amine

Cat. No. B1592338
CAS RN: 60289-67-0
M. Wt: 136.19 g/mol
InChI Key: VQGKOCARCUCUMC-UHFFFAOYSA-N
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Description

“1-(Pyridin-3-yl)propan-1-amine” is an organic compound that belongs to the class of amines . It is used in various organic synthesis transformations .


Synthesis Analysis

The synthesis of “1-(Pyridin-3-yl)propan-1-amine” can be achieved through retrosynthetic analysis based on the disconnection approach . This process involves disconnecting the target molecule into less complex structures, which are then prepared by known or conceivable reactions .


Molecular Structure Analysis

The molecular structure of “1-(Pyridin-3-yl)propan-1-amine” can be analyzed using various spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray diffraction .


Chemical Reactions Analysis

“1-(Pyridin-3-yl)propan-1-amine” is involved in various chemical reactions. For instance, it is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido-[2,3-b]azepine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Pyridin-3-yl)propan-1-amine” include a boiling point of 246.6±23.0 °C (Predicted), a density of 1.003±0.06 g/cm3 (Predicted), and a pKa of 9.98±0.10 (Predicted) .

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

  • Synthesis of Imidazo-Fused Heteroaromatics : This compound serves as a practical synthetic equivalent of nucleophilic 1,3-N,N-dipoles in gold-catalyzed cycloaddition, facilitating the production of imidazo-fused heteroaromatics (Garzón & Davies, 2014).

  • Enantioselective A(3) Reactions : In a study involving asymmetric A(3) reactions with copper iodide and an acid-thiourea cocatalyst, pyrrolidine-derived propargylamines, including those without directing groups, were efficiently synthesized while preserving enantiopurity (Zhao & Seidel, 2015).

  • Amide Bond Formation : A method employing T3P and pyridine for low-epimerization amide bond formation has been developed, proving effective for various acid substrates and amines, including non-nucleophilic anilines (Dunetz, Xiang, Baldwin, & Ringling, 2011).

Heterocyclic Compound Synthesis

  • Sulfonylated Furans or Imidazo[1,2-a]pyridines Synthesis : A three-component domino reaction method was developed for producing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, demonstrating excellent functional group tolerance and efficiency (Cui, Zhu, Li, & Cao, 2018).

  • Preparation of 2-Aminopyridines : A one-pot amination procedure for synthesizing 2-aminopyridines from pyridine-N-oxides using the phosphonium salt PyBroP has been presented as an alternative to S(N)Ar chemistry (Londregan, Jennings, & Wei, 2010).

Metal Complexation and Catalysis

  • Complexation to Cadmium(II) : The condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation formed a tetradentate ligand, showing potential for coordination chemistry applications (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).

Material Science and Sensor Technology

  • Development of Chemosensors : A bis(pyridine-2-ylmethyl)amine derivative was synthesized as a colorimetric and fluorescent chemosensor for metal ions, particularly for detecting Cu2+ ions in aqueous solutions and mammalian cells (Zheng, Lee, Liu, Park, Yoon, Lee, & Kim, 2016).

Safety And Hazards

The safety and hazards associated with “1-(Pyridin-3-yl)propan-1-amine” include specific target organ toxicity upon single exposure and repeated exposure . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Future Directions

“1-(Pyridin-3-yl)propan-1-amine” is a useful research chemical for various organic synthesis transformations . Its future directions could involve its use in the synthesis of more complex organic compounds and the exploration of its potential applications in various fields of chemistry and medicine.

properties

IUPAC Name

1-pyridin-3-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-8(9)7-4-3-5-10-6-7/h3-6,8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGKOCARCUCUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600119
Record name 1-(Pyridin-3-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-yl)propan-1-amine

CAS RN

60289-67-0
Record name α-Ethyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60289-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyridin-3-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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